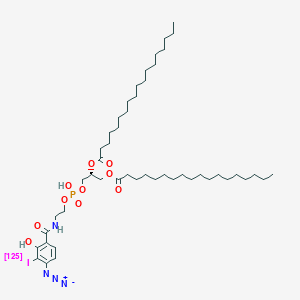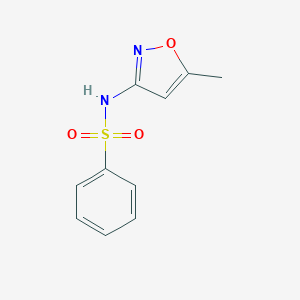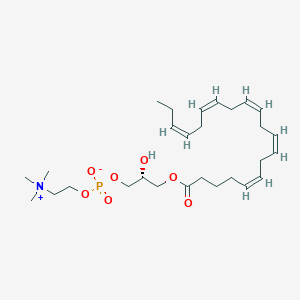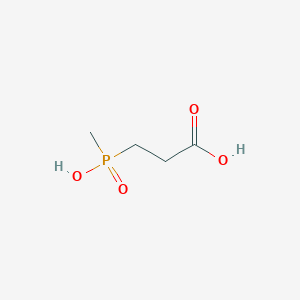
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine, also known as NEDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of naphthalene amines, which are known for their diverse biological activities.
Wirkmechanismus
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to enhanced dopamine signaling and improved cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine can improve cognitive function in animal models, particularly in tasks related to working memory and attention. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of this compound is its potential toxicity at high doses, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. One area of interest is the development of novel dopamine transporter inhibitors based on the structure of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. Another potential direction is the investigation of the neuroprotective effects of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine for therapeutic use.
Synthesemethoden
The synthesis of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine involves the reaction of 1,4-dihydronaphthalene with ethylamine and diethyl sulfate. This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
149438-73-3 |
|---|---|
Produktname |
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine |
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19NO/c1-3-15-14-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-8,10,14-15H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
FWYNREDIQKCPRG-UHFFFAOYSA-N |
SMILES |
CCNC1C(=CCC2=CC=CC=C12)OCC |
Kanonische SMILES |
CCNC1C(=CCC2=CC=CC=C12)OCC |
Synonyme |
1-Naphthalenamine,2-ethoxy-N-ethyl-1,4-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)








![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)



